molecular formula C19H22N4O3 B11521756 6-Amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11521756
M. Wt: 354.4 g/mol
InChI Key: XWXMVZOYCQWCDF-UHFFFAOYSA-N
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Description

6-Amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core, a tert-butyl group, and a dimethoxyphenyl moiety. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a hydrazine derivative with a β-ketoester, followed by cyclization and functional group modifications to introduce the amino, tert-butyl, and dimethoxyphenyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

6-Amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS No. 304868-60-8) is a compound belonging to the class of pyrazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action based on available research findings.

  • Molecular Formula : C19H22N4O3
  • Molecular Weight : 354.4 g/mol
  • Structure : The compound features a dihydropyrano-pyrazole framework, which is significant for its biological interactions.

Biological Activity Overview

Research has indicated that pyrazole derivatives exhibit a range of biological activities, including antitumor , anti-inflammatory , and antimicrobial properties. The specific activities of this compound have been investigated in various studies.

Antitumor Activity

  • Mechanism of Action : Pyrazole derivatives have been shown to inhibit key pathways involved in cancer cell proliferation. For instance, they target proteins such as BRAF(V600E) and EGFR, which are critical in tumor growth.
  • Case Studies :
    • A study demonstrated that related pyrazole compounds exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting potential for similar activity in this compound .
    • Another investigation highlighted the synergistic effects of certain pyrazoles when combined with doxorubicin in cancer treatment, indicating that this compound may enhance therapeutic efficacy in resistant cancer types .

Anti-inflammatory Activity

Research has shown that pyrazole derivatives can modulate inflammatory pathways. The compound's structure suggests it may inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators, leading to reduced inflammation.

Antimicrobial Activity

Pyrazoles have also been investigated for their antimicrobial properties. Some studies report promising results against various bacterial strains, indicating that this compound may possess similar efficacy.

Data Table: Summary of Biological Activities

Activity TypeFindingsReferences
AntitumorSignificant cytotoxicity against MCF-7 and MDA-MB-231 cell lines; synergistic with doxorubicin
Anti-inflammatoryPotential inhibition of COX enzymes; reduction in inflammatory markers
AntimicrobialEffective against pathogenic bacteria; further studies needed

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

6-amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C19H22N4O3/c1-19(2,3)16-15-14(11-7-6-10(24-4)8-13(11)25-5)12(9-20)17(21)26-18(15)23-22-16/h6-8,14H,21H2,1-5H3,(H,22,23)

InChI Key

XWXMVZOYCQWCDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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